8-Bromo-AMP

Description

BenchChem offers high-quality 8-Bromo-AMP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-AMP including the price, delivery time, and more detailed information at info@benchchem.com.

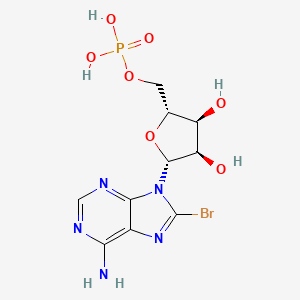

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPIJKNXFSPNNY-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50828-34-7 (Parent) | |

| Record name | Adenosine, 8-bromo-, 5'-(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50946348 | |

| Record name | 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23567-96-6 | |

| Record name | Adenosine, 8-bromo-, 5'-(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 8-Bromo-AMP in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-bromo-adenosine 3',5'-cyclic monophosphate (8-Bromo-AMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger crucial for a myriad of physiological processes within the nervous system. Due to its resistance to hydrolysis by phosphodiesterases (PDEs), 8-Bromo-AMP provides a stable and potent tool for investigating cAMP-mediated signaling pathways. This technical guide delineates the core mechanisms of action of 8-Bromo-AMP in neuronal cells, with a focus on its molecular targets, downstream signaling cascades, and functional consequences. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Core Mechanism of Action: Activation of Protein Kinase A (PKA)

The principal mechanism of action of 8-Bromo-AMP in neuronal cells is the activation of cAMP-dependent protein kinase A (PKA).[1][2] As a structural analog of cAMP, 8-Bromo-AMP binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[1][2] These active catalytic subunits then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and initiating downstream signaling events.

Quantitative Data on PKA Activation

| Parameter | Value | Cell Type/System | Reference |

| Half-maximal Activation (Ka) for PKA | 0.05 µM | In vitro | [3] |

Beyond PKA: Involvement of Other Signaling Pathways

While PKA is the primary effector of 8-Bromo-AMP, evidence suggests its involvement in other signaling pathways, contributing to a more complex and nuanced mechanism of action.

Exchange Protein Directly Activated by cAMP (Epac)

8-Bromo-AMP can also activate Exchange protein directly activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small G proteins Rap1 and Rap2.[4] This activation is independent of PKA and initiates a distinct signaling cascade. The activation of Epac by 8-Bromo-AMP has been implicated in processes such as the enhancement of long-lasting synaptic potentiation in the hippocampus.[5]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of both PKA and Epac by 8-Bromo-AMP can lead to the downstream activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[6] This convergence of signaling pathways allows for the integration of cAMP signals to regulate complex cellular processes such as gene expression, cell survival, and synaptic plasticity.

Functional Consequences in Neuronal Cells

The activation of these signaling cascades by 8-Bromo-AMP translates into a variety of functional effects on neuronal cells.

Modulation of Neuronal Excitability and Synaptic Transmission

8-Bromo-AMP has been shown to modulate neuronal excitability and synaptic transmission. For instance, it can block opioid activation of a voltage-gated potassium current in hippocampal neurons.[7] Furthermore, it plays a role in synaptic plasticity, with studies demonstrating its involvement in long-term potentiation (LTP).[5][8]

Neuronal Survival

The cAMP/PKA signaling pathway, which is robustly activated by 8-Bromo-AMP, is known to promote neuronal survival.[9] Studies have shown that 8-Bromo-AMP can attenuate neuronal death induced by electrical blockade.[10]

Quantitative Data on Neuronal Function

| Effect | Concentration | Quantitative Measurement | Cell Type/System | Reference |

| Substance P Release (NK1R Internalization) | Biphasic EC50 | 706 pM and 392 µM | Rat Spinal Cord Slices | [4] |

| Attenuation of Neuronal Death | Dose-dependent | Increased tetanus toxin fixation and choline (B1196258) acetyltransferase activity | Dissociated spinal cord-dorsal root ganglion cultures | [10] |

Experimental Protocols

Preparation of 8-Bromo-AMP Stock Solutions

For in vitro experiments, 8-Bromo-AMP sodium salt can be dissolved in sterile water or DMSO to prepare a stock solution.[1][3]

-

Reconstitution: Dissolve 8-Bromo-AMP sodium salt in sterile, nuclease-free water or DMSO to a stock concentration of 10-100 mM.[1][11]

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2][11]

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer. Ensure the solution is precipitate-free before use.[2]

Primary Neuronal Cell Culture and Treatment

This protocol provides a general framework for treating primary hippocampal neurons with 8-Bromo-AMP.

-

Cell Culture: Prepare primary hippocampal neuron cultures from embryonic day 18-20 rats on poly-L-lysine-coated glass coverslips.[12]

-

Medium Change: Twenty-four hours after plating, change the culture medium to a medium containing 20 mM KCl.[12]

-

8-Bromo-AMP Treatment: After the desired number of days in vitro (typically 8-14 days), treat the neurons with the desired concentration of 8-Bromo-AMP diluted in the culture medium for the specified duration of the experiment.[12]

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the basic steps for recording neuronal activity in response to 8-Bromo-AMP using the whole-cell patch-clamp technique.

-

Solutions: Prepare artificial cerebrospinal fluid (aCSF) and an intracellular solution.[13]

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ and fill them with the intracellular solution.[12]

-

Recording: Obtain a GΩ seal on a neuron in a culture dish or brain slice perfused with aCSF.[13]

-

Drug Application: After establishing a stable whole-cell recording, perfuse the bath with aCSF containing the desired concentration of 8-Bromo-AMP.[7]

-

Data Acquisition: Record changes in membrane potential, firing frequency, or synaptic currents before, during, and after the application of 8-Bromo-AMP.[7]

Protein Kinase A (PKA) Activity Assay

This protocol describes a method to measure PKA activity in neuronal cell lysates following treatment with 8-Bromo-AMP.

-

Cell Lysis: Treat cultured neurons with 8-Bromo-AMP for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[6]

-

Kinase Reaction: In a microcentrifuge tube, combine the cell lysate, a PKA-specific substrate (e.g., Kemptide), and a reaction buffer containing Mg2+/ATP and [γ-32P]ATP.[14]

-

Incubation: Incubate the reaction mixture at 30°C for 10 minutes.[14]

-

Detection: Spot an aliquot of the reaction mixture onto a phosphocellulose paper square. Wash the paper to remove unincorporated [γ-32P]ATP.[14]

-

Quantification: Measure the amount of incorporated 32P using a scintillation counter. Compare the activity in 8-Bromo-AMP-treated samples to control samples.[14]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathways activated by 8-Bromo-AMP in neuronal cells.

Experimental Workflow: Whole-Cell Patch-Clamp

References

- 1. 8-Bromo-cAMP, sodium salt | cAMP | Tocris Bioscience [tocris.com]

- 2. 8-Bromo-cAMP, sodium salt | PKA activator | Hello Bio [hellobio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of exchange protein activated by cyclic-AMP enhances long-lasting synaptic potentiation in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Bromo-cAMP blocks opioid activation of a voltage-gated potassium current in isolated hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of hippocampal synaptic plasticity by cyclic AMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuronal survival during electrical blockade is increased by 8-bromo cyclic adenosine 3',5' monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synaptic Modifications in Cultured Hippocampal Neurons: Dependence on Spike Timing, Synaptic Strength, and Postsynaptic Cell Type - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. promega.com [promega.com]

What is the function of 8-Bromo-AMP in gene expression?

An In-depth Technical Guide on the Function of 8-Bromo-AMP in Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-AMP) is a membrane-permeant analog of cyclic adenosine (B11128) monophosphate (cAMP) that serves as a potent activator of intracellular signaling pathways influencing gene expression.[1][2] Its lipophilic nature, due to the bromine substitution, allows it to readily cross cell membranes, making it a valuable tool for studying cAMP-mediated cellular processes.[1] This technical guide elucidates the core mechanisms by which 8-Bromo-AMP modulates gene expression, details relevant experimental protocols, and presents key quantitative data.

Core Mechanism of Action

8-Bromo-AMP primarily exerts its effects by activating cAMP-dependent Protein Kinase A (PKA).[1][2][3] The activation constant (Ka) for PKA by 8-Bromo-AMP is approximately 0.05 μM.[3] Upon activation, the catalytic subunits of PKA are released and phosphorylate a multitude of downstream protein targets, including transcription factors and co-activators, thereby initiating a cascade of events that culminates in the modulation of gene transcription.[4][5] Additionally, 8-Bromo-AMP can also activate the Exchange protein activated by cAMP (Epac), another important mediator of cAMP signaling.[1]

Signaling Pathways Modulated by 8-Bromo-AMP

The influence of 8-Bromo-AMP on gene expression is predominantly channeled through the PKA signaling pathway, which in turn can crosstalk with other major signaling networks.

The PKA-CREB Signaling Axis

A canonical pathway initiated by 8-Bromo-AMP involves the activation of PKA, which then phosphorylates the cAMP Response Element-Binding Protein (CREB) at a key serine residue (Ser-133).[5] This phosphorylation event is critical for the recruitment of the transcriptional co-activator CREB-Binding Protein (CBP), leading to the assembly of the transcriptional machinery at cAMP Response Elements (CREs) within the promoter regions of target genes, thereby stimulating their transcription.[4]

Caption: PKA-CREB signaling pathway activated by 8-Bromo-AMP.

Crosstalk with the MAPK Pathway and Co-activator Regulation

8-Bromo-AMP can also indirectly activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Erk-1/2, through PKA-mediated signaling.[4][6] This crosstalk is significant for the regulation of nuclear receptor co-activators, such as the Steroid Receptor Co-activator 1 (SRC-1). Activated MAPK can phosphorylate SRC-1 at specific sites (e.g., threonine 1179 and serine 1185), enhancing its co-activator function and its cooperation with CBP.[4] This leads to increased transcriptional activation of target genes regulated by steroid receptors.[4][6]

Caption: Crosstalk between PKA and MAPK pathways mediated by 8-Bromo-AMP.

Quantitative Data Summary

The effects of 8-Bromo-AMP on various cellular processes related to gene expression have been quantified in several studies. The table below summarizes key findings.

| Parameter Measured | Cell Type | 8-Bromo-AMP Concentration | Result | Reference |

| PKA Activation (Ka) | In vitro | N/A | 0.05 µM | [3] |

| SRC-1 Phosphorylation | COS-1 cells | 1 mM | 1.8-fold increase | [4][6] |

| Co-activation by SRC-1 mutant | COS-1 cells | 1 mM | Up to 50% decrease | [4][6] |

| iPS Cell Reprogramming Efficiency | Human Fibroblasts | Not specified | 2-fold increase | [7] |

| iPS Cell Reprogramming with VPA | Human Fibroblasts | Not specified | 6.5-fold increase | [7] |

| Osteoblastic Differentiation | MC3T3-E1 cells | 100 µM | Significant increase in ALP activity | [8] |

| Na+-K+-ATPase Subunit Expression | Rat Renal Tubular Cells | 0.1 mM | Significant increase in mRNA and protein | [2] |

Experimental Protocols

Analysis of SRC-1 Phosphorylation

This protocol is adapted from studies investigating the effect of 8-Bromo-AMP on co-activator phosphorylation.[4]

-

Cell Culture and Transfection: COS-1 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transfected with plasmids encoding SRC-1 and the relevant receptors using a suitable transfection reagent.

-

Metabolic Labeling and Treatment: 24 hours post-transfection, the medium is replaced with phosphate-free DMEM containing [³²P]H₃PO₄ (0.13 to 0.26 mCi/ml). After 1 hour, cells are treated with 1 mM 8-Bromo-AMP or a vehicle control and incubated for 12-14 hours.

-

Immunoprecipitation and Analysis: Cells are harvested and lysed. SRC-1 is immunoprecipitated using an anti-SRC-1 monoclonal antibody. The immunoprecipitates are resolved by SDS-PAGE, and the gel is dried and exposed to X-ray film to visualize the phosphorylated SRC-1.

Gene Expression Analysis by RT-qPCR

This protocol is based on studies examining the induction of specific genes by 8-Bromo-AMP.[8]

-

Cell Culture and Treatment: MC3T3-E1 osteoblast-like cells are seeded and treated with 100 µM 8-Bromo-AMP for 24 hours.

-

RNA Isolation: Total RNA is isolated from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini System, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a suitable reverse transcription kit.

-

Quantitative PCR (qPCR): Real-time PCR is performed using a qPCR instrument (e.g., Bio-Rad iCycler iQ system) with a SYBR Green-based supermix. Gene-specific primers for target genes (e.g., Vegfa, Icam1, Vcam1) and a housekeeping gene (for normalization) are used. The relative gene expression is calculated using the ΔΔCt method.

Caption: General experimental workflow for studying 8-Bromo-AMP effects.

Conclusion

8-Bromo-AMP is an indispensable tool for dissecting the role of cAMP signaling in gene expression. Its ability to activate PKA and, subsequently, transcription factors like CREB, as well as to influence the activity of transcriptional co-activators through crosstalk with other signaling pathways, underscores its multifaceted role in transcriptional regulation. The provided data and protocols offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of modulating cAMP-dependent signaling pathways.

References

- 1. biolog.de [biolog.de]

- 2. 8-Bromo-cAMP | Protein kinase A activator | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 8-Bromo-cyclic AMP induces phosphorylation of two sites in SRC-1 that facilitate ligand-independent activation of the chicken progesterone receptor and are critical for functional cooperation between SRC-1 and CREB binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A cyclic AMP analog, 8-Br-cAMP, enhances the induction of pluripotency in human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

8-Bromo-AMP: An In-depth Technical Guide to a Potent PKA Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Bromoadenosine-3',5'-cyclic monophosphate (8-Bromo-cAMP) is a widely utilized cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that serves as a potent activator of cAMP-dependent Protein Kinase A (PKA). Its resistance to degradation by phosphodiesterases (PDEs) ensures sustained activation of PKA signaling pathways, making it an invaluable tool in cellular and molecular biology research.[1][2] This technical guide provides a comprehensive overview of 8-Bromo-cAMP, including its mechanism of action, quantitative activation data, detailed experimental protocols, and visual representations of its role in cellular signaling. While the prompt refers to 8-Bromo-AMP, the scientific literature overwhelmingly identifies 8-Bromo-cAMP as the relevant PKA activator.

Core Concepts: Mechanism of Action

Protein Kinase A is a key enzyme in cellular signaling, typically existing as an inactive tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then able to phosphorylate downstream target proteins on serine and threonine residues, thereby modulating a wide array of cellular processes, including gene expression, metabolism, and cell proliferation.[3]

8-Bromo-cAMP mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA. The bromine substitution at the 8th position of the adenine (B156593) ring sterically hinders hydrolysis by PDEs, leading to a more prolonged activation of PKA compared to natural cAMP.[1][2]

Signaling Pathway Diagram

Caption: PKA activation by endogenous cAMP and exogenous 8-Bromo-cAMP.

Quantitative Data

The efficacy of 8-Bromo-cAMP as a PKA activator is quantified by its activation constant (Ka). A lower Ka value indicates a higher affinity and more potent activation.

| Compound | Parameter | Value | PKA Isozyme Specificity | Reference |

| 8-Bromo-cAMP | Ka | 0.05 µM | General PKA | [4] |

Note: While a general Ka value is available, the affinity of 8-Bromo-cAMP can vary between the different PKA isozymes (RIα, RIβ, RIIα, and RIIβ). Generally, C8-substituted cAMP analogs show some preference for the B-site of the regulatory subunits. Further detailed studies are required for a complete quantitative comparison across all isozymes.

Experimental Protocols

General Workflow for Assessing PKA Activation

Caption: General experimental workflow for measuring PKA activation.

Detailed Protocol: Western Blot Analysis of PKA Substrate Phosphorylation

This method quantifies the phosphorylation of known PKA substrates, such as CREB (at Ser133) or VASP (at Ser157), as an indicator of PKA activity.

Materials:

-

Cultured cells of interest

-

8-Bromo-cAMP (sodium salt)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (phospho-specific for a PKA substrate, e.g., anti-phospho-CREB Ser133, and total protein antibody for normalization)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera)

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of 8-Bromo-cAMP (e.g., 10 µM - 1 mM) for a specified time (e.g., 15-60 minutes). Include a vehicle-treated control.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein for each sample.

-

Compare the normalized phosphorylation levels between treated and control samples.

-

Detailed Protocol: ELISA-based PKA Kinase Activity Assay

This protocol utilizes a commercially available ELISA kit for a more direct measurement of PKA activity. The general principle involves an immobilized PKA substrate that is phosphorylated by PKA in the sample. A phospho-specific antibody is then used for detection.

Materials:

-

PKA Kinase Activity Assay Kit (contains PKA substrate-coated plate, antibodies, buffers, and substrate)

-

Cell lysate (prepared as described in the Western blot protocol)

-

8-Bromo-cAMP for in vitro activation (if using purified PKA)

-

Microplate reader

Procedure:

-

Prepare Reagents and Samples: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Dilute cell lysates to fall within the dynamic range of the assay.

-

Kinase Reaction:

-

Add the diluted samples and standards to the appropriate wells of the PKA substrate plate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 90 minutes.

-

-

Detection:

-

Wash the wells multiple times with the provided wash buffer.

-

Add the phospho-specific primary antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Wash the wells.

-

-

Signal Development and Measurement:

-

Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the standards.

-

Determine the PKA activity in the samples by interpolating their absorbance values on the standard curve.

-

Applications in Research and Drug Development

-

Studying cAMP-Mediated Signaling Pathways: 8-Bromo-cAMP is instrumental in elucidating the roles of PKA in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.[5]

-

Drug Screening: It can be used as a positive control in high-throughput screening assays to identify novel inhibitors or modulators of the PKA pathway.

-

Neuroscience Research: 8-Bromo-cAMP has been used to investigate the role of PKA in synaptic plasticity, memory formation, and neuronal differentiation.

-

Cancer Biology: The compound is used to study the effects of PKA activation on cancer cell proliferation and survival.[5]

Conclusion

8-Bromo-cAMP is a robust and reliable tool for the potent and sustained activation of Protein Kinase A. Its cell permeability and resistance to enzymatic degradation make it superior to endogenous cAMP for many experimental applications. By understanding its mechanism of action and employing standardized protocols, researchers can effectively utilize 8-Bromo-cAMP to unravel the complexities of PKA signaling in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and Allostery of the PKA RIIβ Tetrameric Holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Comparative Stability and Cell Permeability of 8-Bromo-AMP versus cAMP

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger pivotal to numerous signal transduction pathways. However, its utility in experimental and therapeutic contexts is often hampered by its poor cell permeability and rapid degradation by phosphodiesterases (PDEs). The synthetic analog, 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Bromo-AMP), has been developed to overcome these limitations. This technical guide provides a comprehensive comparison of the stability and cell permeability of 8-Bromo-AMP and cAMP, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid researchers in their selection and application of these critical signaling molecules.

Introduction

The cAMP signaling pathway is a fundamental mechanism in cell communication, regulating a vast array of physiological processes including metabolism, gene transcription, and cell proliferation.[1][2] The intracellular concentration of cAMP is tightly controlled by its synthesis by adenylyl cyclase and its degradation by a superfamily of enzymes known as phosphodiesterases (PDEs).[2][3] The inherent chemical properties of cAMP, particularly its hydrophilicity, restrict its ability to passively diffuse across the lipophilic cell membrane, necessitating the use of more permeable analogs in many research applications.[4]

8-Bromo-AMP is a widely used analog of cAMP, modified by the substitution of a bromine atom at the 8th position of the adenine (B156593) ring.[5] This modification significantly alters the physicochemical properties of the molecule, leading to increased lipophilicity and enhanced resistance to enzymatic hydrolysis.[4][5] This guide will delve into a detailed, data-driven comparison of these two molecules, providing researchers with the necessary information to make informed decisions for their experimental designs.

Physicochemical Properties: A Quantitative Comparison

The differences in the chemical structures of cAMP and 8-Bromo-AMP directly translate to distinct physicochemical properties that govern their biological activity and utility. The bromine substitution in 8-Bromo-AMP notably increases its lipophilicity, a key determinant of cell membrane permeability.

Table 1: Physicochemical Properties of cAMP and 8-Bromo-AMP

| Property | cAMP | 8-Bromo-AMP | Key Findings |

| Molecular Formula | C₁₀H₁₂N₅O₆P | C₁₀H₁₁BrN₅O₆P | The addition of a bromine atom increases the molecular weight. |

| Molecular Weight | 329.2 g/mol | 408.1 g/mol [6] | The heavier bromine atom contributes to the increased mass. |

| LogP | -2.96[4] | -1.5[7] | The less negative LogP of 8-Bromo-AMP indicates greater lipophilicity compared to cAMP.[4][5][7] |

Note: LogP is the logarithm of the partition coefficient between n-octanol and water, a common measure of lipophilicity.

Comparative Stability Against Phosphodiesterases (PDEs)

Table 2: Comparative Susceptibility to Phosphodiesterase Hydrolysis

| PDE Family | cAMP (Km, µM) | 8-Bromo-AMP (Qualitative Resistance) | Key Findings |

| PDE1 (Ca²⁺/Calmodulin-dependent) | Low µM range[9] | Slowly metabolized[5] | 8-Bromo-AMP exhibits greater resistance to hydrolysis by PDE1 compared to cAMP. |

| PDE2 (cGMP-stimulated) | >10[9] | Slowly metabolized[5] | 8-Bromo-AMP is more stable against PDE2-mediated degradation. |

| PDE3 (cGMP-inhibited) | 0.15 - 0.38[9][10] | Slowly metabolized[5] | The modification in 8-Bromo-AMP confers resistance to PDE3. |

| PDE4 (cAMP-specific) | 1.2 - 5.2[3][10] | Slowly metabolized[5] | 8-Bromo-AMP shows a longer half-life in the presence of PDE4. |

| PDE8 (High-affinity, IBMX-insensitive) | 0.04 - 0.15 | 8-Br-cGMP is a substrate with a Km of 0.55 µM for PDE8A[11] | Data for 8-Bromo-AMP with PDE8 is limited, but related analogs show interaction. |

Note: Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). A lower Km generally indicates a higher affinity of the enzyme for the substrate.

Comparative Cell Permeability

The ability of a cyclic nucleotide analog to cross the cell membrane is paramount for its effectiveness in living cell assays. The increased lipophilicity of 8-Bromo-AMP facilitates its passive diffusion across the plasma membrane, a significant advantage over the largely impermeable cAMP.[4]

Table 3: Comparative Cell Permeability

| Compound | Cell Type | Intracellular Concentration (% of Extracellular) | Key Findings |

| cAMP | Most cell types | Very low to negligible | Due to its hydrophilic nature, cAMP does not efficiently cross the cell membrane. |

| 8-Bromo-AMP | Rat C6 glioma cells | ~8%[4] | 8-Bromo-AMP demonstrates modest but significant cell permeability.[4] |

| 8-Bromo-AMP | HEK293 cells | Elicits intracellular responses at µM concentrations[3][12] | Effective intracellular concentrations are achieved to activate downstream signaling. |

Signaling Pathways

Both cAMP and 8-Bromo-AMP exert their biological effects primarily through the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[5][13] Activation of these proteins initiates a cascade of phosphorylation events that regulate a multitude of cellular processes.

Experimental Protocols

Accurate measurement of stability and cell permeability is crucial for the reliable application of these compounds. Below are detailed protocols for key experiments.

Protocol for Determining Cell Permeability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines the steps to quantify the intracellular concentration of cAMP analogs.

References

- 1. Estimating the magnitude of near-membrane PDE4 activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. biolog.de [biolog.de]

- 6. Characterization of the yeast low Km cAMP-phosphodiesterase with cAMP analogues. Applications in mammalian cells that express the yeast PDE2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

- 9. Cyclic AMP compartments and signaling specificity: Role of cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization | PLOS One [journals.plos.org]

- 11. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of 8-Bromo-AMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-adenosine 3',5'-cyclic monophosphate (8-Bromo-AMP, commonly referred to as 8-Bromo-cAMP) is a cornerstone tool in cellular biology and pharmacology. As a cell-permeable and phosphodiesterase-resistant analog of cyclic adenosine (B11128) monophosphate (cAMP), it serves as a potent activator of cAMP-mediated signaling pathways. This technical guide provides an in-depth exploration of the primary downstream targets of 8-Bromo-AMP, focusing on Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). We will dissect the signaling cascades initiated by these interactions, present quantitative data for key activation events, and provide detailed experimental protocols for their investigation. Furthermore, this guide will feature visualizations of these pathways and workflows using the DOT language to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction to 8-Bromo-AMP

8-Bromo-AMP is a synthetic derivative of cAMP, a ubiquitous second messenger involved in a myriad of physiological processes. The addition of a bromine atom at the 8th position of the adenine (B156593) ring confers two crucial properties that make it an invaluable experimental tool:

-

Enhanced Membrane Permeability: Unlike its parent molecule, cAMP, 8-Bromo-AMP can readily cross the cell membrane, allowing for the direct stimulation of intracellular cAMP signaling pathways in cultured cells and tissues.

-

Resistance to Phosphodiesterases (PDEs): PDEs are enzymes that degrade cAMP, thus terminating its signal. 8-Bromo-AMP is significantly more resistant to hydrolysis by PDEs, leading to a more sustained and potent activation of its downstream effectors compared to transient increases in endogenous cAMP.[1][2]

These characteristics have established 8-Bromo-AMP as a standard reagent for studying the physiological roles of cAMP in processes such as gene expression, cell proliferation and differentiation, apoptosis, and ion channel regulation.

Primary Downstream Target 1: Protein Kinase A (PKA)

The canonical downstream effector of cAMP in most cell types is Protein Kinase A (PKA), a serine/threonine kinase. 8-Bromo-AMP mimics the action of cAMP by binding to and activating PKA.[3][4]

Mechanism of PKA Activation

In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of two molecules of cAMP (or 8-Bromo-AMP) to each regulatory subunit induces a conformational change, leading to the dissociation of the catalytic subunits. The freed catalytic subunits are then active and can phosphorylate a multitude of downstream substrate proteins on serine or threonine residues within a specific consensus sequence (Arg-Arg-X-Ser/Thr-Hyd), where X is any amino acid and Hyd is a hydrophobic amino acid.

Key Downstream Substrates and Cellular Outcomes

The activation of PKA by 8-Bromo-AMP triggers a wide array of cellular responses, depending on the cell type and the complement of PKA substrates present. Some of the most well-characterized downstream effects include:

-

Gene Expression: Active PKA can translocate to the nucleus and phosphorylate the cAMP Response Element-Binding Protein (CREB) at Serine 133. Phosphorylated CREB recruits the transcriptional coactivators CREB-Binding Protein (CBP) and p300, leading to the transcription of genes containing cAMP Response Elements (CREs) in their promoters. This pathway is crucial for processes like long-term memory formation, cell survival, and metabolic regulation.

-

Metabolism: PKA plays a central role in regulating metabolism. For example, in response to hormonal signals that elevate cAMP, PKA phosphorylates and activates enzymes involved in glycogenolysis (phosphorylase kinase) and gluconeogenesis, while simultaneously inhibiting enzymes involved in glycogen (B147801) synthesis (glycogen synthase).

-

Ion Channel Regulation: PKA can directly phosphorylate various ion channels, altering their gating properties. For instance, the phosphorylation of L-type calcium channels in cardiac myocytes increases calcium influx, leading to an increased force of contraction.

-

Cell Proliferation and Apoptosis: The effect of PKA activation on cell fate is highly context-dependent. In some cell types, 8-Bromo-AMP-mediated PKA activation can promote proliferation[5], while in others, it can induce apoptosis, as has been observed in certain cancer cell lines.[4]

-

Regulation of Na+/K+-ATPase: Studies have shown that 8-Bromo-AMP can increase the expression and membrane localization of Na+/K+-ATPase subunits in renal epithelial cells, a process mediated by PKA.[3]

Quantitative Data for 8-Bromo-AMP-Mediated PKA Activation

| Parameter | Value | Target | Notes |

| Half-maximal Activation (Ka) | 0.05 µM | PKA | Demonstrates high-affinity binding and activation of PKA. |

| Selectivity over PKG (Ka) | 5.8 µM | PKG | Shows a greater than 100-fold selectivity for PKA over cGMP-dependent protein kinase. |

| IC50 (Proliferation) | 18 µM | HL-60 cells | Inhibitory concentration for the proliferation of leukemia cells after six days. |

Data compiled from Cayman Chemical product information sheet.

Signaling Pathway Diagram: 8-Bromo-AMP and PKA

Caption: PKA activation by 8-Bromo-AMP and downstream signaling.

Experimental Protocol: In Vitro PKA Activity Assay

This protocol describes a non-radioactive, colorimetric assay to measure the activity of PKA in response to 8-Bromo-AMP.

Materials:

-

Purified PKA enzyme

-

PKA Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

8-Bromo-AMP stock solution

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of 8-Bromo-AMP in PKA Kinase Buffer to create a dose-response curve.

-

Kinase Reaction:

-

To the wells of a white, 96-well plate, add 5 µL of PKA Kinase Buffer.

-

Add 2.5 µL of the PKA substrate peptide solution.

-

Add 2.5 µL of the 8-Bromo-AMP dilutions or vehicle control.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate the reaction at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the PKA activity. Plot the luminescence signal against the concentration of 8-Bromo-AMP to determine the EC₅₀.

Primary Downstream Target 2: Exchange Protein Activated by cAMP (EPAC)

In addition to PKA, 8-Bromo-AMP can also directly activate another family of cAMP sensors called Exchange Proteins directly Activated by cAMP (EPACs). EPACs are guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[6]

Mechanism of EPAC Activation

EPAC proteins contain a regulatory domain that binds cAMP and a catalytic domain with GEF activity. In the absence of cAMP, the regulatory domain inhibits the catalytic domain. The binding of 8-Bromo-AMP to the regulatory domain induces a conformational change that relieves this auto-inhibition, allowing the GEF domain to interact with and activate Rap GTPases.[6] EPAC-mediated signaling is independent of PKA activity.[7]

The EPAC-Rap1 Signaling Cascade and Cellular Outcomes

Activated, GTP-bound Rap1 can interact with a variety of effector proteins to mediate downstream cellular responses, which include:

-

Cell Adhesion: EPAC-Rap1 signaling is a key regulator of integrin-mediated cell adhesion.[6][7] Activation of this pathway can promote the adhesion of cells to the extracellular matrix.

-

Cell-Cell Junctions: EPAC can influence the integrity of cell-cell junctions, which is important in processes like endothelial barrier function and cancer cell metastasis.

-

Secretion and Exocytosis: In specialized secretory cells, such as pancreatic β-cells and neurons, the EPAC pathway can modulate the release of hormones and neurotransmitters.

-

Cell Migration: By regulating cell adhesion and cytoskeletal dynamics, the EPAC pathway can influence cell migration.[8]

Quantitative Data for 8-Bromo-AMP-Mediated EPAC Activation

| Parameter | Value | Target | Cell Type | Notes |

| EC₅₀ | ~0.2–0.5 mM | Rap1 Activation | Ovcar3 | Effective concentration for Rap1 activation. |

| EC₅₀ | ~0.2–0.5 mM | Cell Adhesion | Ovcar3 | Correlates with Rap1 activation. |

Data from Rangarajan et al., 2003.

Signaling Pathway Diagram: 8-Bromo-AMP and EPAC

References

- 1. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 2. 8-bromo-cAMP | C10H11BrN5O6P | CID 32014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Bromo-cAMP | Protein kinase A activator | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

8-Bromo-AMP: A Potent Inducer of Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-AMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that has demonstrated significant potential as a pro-apoptotic agent in various cancer cell lines. By activating Protein Kinase A (PKA), 8-Bromo-AMP triggers a cascade of signaling events that converge on the core apoptotic machinery, leading to programmed cell death. This technical guide provides a comprehensive overview of the mechanisms of 8-Bromo-AMP-induced apoptosis, detailed experimental protocols for its characterization, and a summary of available quantitative data to support further research and development in oncology.

Introduction

The targeted induction of apoptosis in cancer cells is a cornerstone of modern oncology. 8-Bromo-AMP has emerged as a valuable tool for investigating cAMP-mediated signaling pathways and as a potential therapeutic agent. Its resistance to degradation by phosphodiesterases ensures sustained activation of PKA, making it a more potent and reliable agent for in vitro studies compared to native cAMP.[1] This document will explore the intricate signaling network initiated by 8-Bromo-AMP and provide researchers with the necessary methodologies to investigate its pro-apoptotic effects.

Mechanism of Action: The Signaling Cascade

8-Bromo-AMP primarily functions as an activator of PKA.[2][3][4][5][6][7] The activated PKA catalytic subunits then phosphorylate a multitude of downstream targets, initiating a signaling cascade that culminates in apoptosis. The current understanding of this pathway suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

PKA-Mediated Activation of Apoptotic Pathways

The signaling cascade initiated by 8-Bromo-AMP can be visualized as a multi-pronged attack on the cancer cell's survival mechanisms.

References

- 1. TUNEL Assays | Thermo Fisher Scientific - NL [thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

Understanding the membrane permeability of 8-Bromo-cAMP

An In-depth Technical Guide to the Membrane Permeability of 8-Bromo-cAMP

Introduction

8-Bromoadenosine-3',5'-cyclic monophosphate (8-Bromo-cAMP) is a widely utilized analog of the crucial second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Its utility in research and drug development stems from two key properties: enhanced resistance to degradation by phosphodiesterases (PDEs) and improved membrane permeability compared to the endogenous cAMP molecule.[3] This guide provides a comprehensive technical overview of the membrane permeability of 8-Bromo-cAMP, detailing its physicochemical properties, mechanism of transport, quantitative permeability data, and the experimental protocols used for its characterization.

Physicochemical Properties

The chemical and physical properties of 8-Bromo-cAMP are fundamental to its biological activity and membrane transport. The addition of a bromine atom at the 8th position of the adenine (B156593) ring increases the molecule's lipophilicity, a key factor in its ability to cross cell membranes.[4][5]

Table 1: Physicochemical Properties of 8-Bromo-cAMP and its Sodium Salt

| Property | 8-Bromo-cAMP | 8-Bromo-cAMP Sodium Salt | Reference(s) |

| Chemical Formula | C₁₀H₁₁BrN₅O₆P | C₁₀H₁₀BrN₅NaO₆P | [6] |

| Molecular Weight | 408.1 g/mol | 430.09 g/mol | [6] |

| CAS Number | 23583-48-4 | 76939-46-3 | [6] |

| Purity | ≥95% | ≥99% | [6] |

| Solubility (Water) | Soluble to 7.4 mM in PBS (pH 7.2) | Soluble to 100 mM | [3][7] |

| Solubility (DMSO) | Information not specified | Soluble to 100 mM |

Mechanism of Membrane Permeability

The primary challenge with using native cAMP in cell-based assays is its inherent impermeability to the plasma membrane. 8-Bromo-cAMP overcomes this limitation due to the bromine substitution on the purine (B94841) ring. This modification increases the lipophilicity of the molecule, facilitating its passive diffusion across the lipid bilayer of the cell membrane.[4][5] While it is widely considered "membrane-permeable," its transport is a passive process, and the efficiency can be influenced by the specific cell type and experimental conditions.[5][6]

Quantitative Permeability Data

Quantifying the extent to which 8-Bromo-cAMP can penetrate the cell membrane is crucial for designing experiments and interpreting results. Studies have shown that while it is more permeable than cAMP, its intracellular accumulation is still modest.

Table 2: Comparative Cell Permeability of cAMP Analogs

| Compound | Cell Type | Intracellular Concentration (% of Extracellular) | Key Findings | Reference(s) |

| 8-Bromo-cAMP | Rat C6 glioma cells | ~8% | The compound exhibits modest membrane permeability, resulting in relatively low intracellular concentrations. | [5] |

Note: The efficiency of intracellular accumulation can vary depending on the specific cell type and experimental conditions.[5]

Intracellular Signaling Pathways

Once inside the cell, 8-Bromo-cAMP mimics the action of endogenous cAMP. Its primary targets are the cAMP-dependent Protein Kinase A (PKA) and, in some contexts, the Exchange Protein Directly Activated by cAMP (EPAC).[4][8] Activation of these pathways leads to a cascade of downstream signaling events that regulate numerous cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis.[1][2][8]

Experimental Protocols for Measuring Permeability

Several methodologies can be employed to quantify the membrane permeability of 8-Bromo-cAMP. The choice of method depends on the specific requirements of the study, such as the need for quantitative concentration data or real-time kinetic analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a direct and robust method for measuring the intracellular concentration of 8-Bromo-cAMP after extracellular application.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., Rat C6 glioma cells) in culture dishes and grow to a suitable confluency.

-

Incubate the cells with a known concentration of 8-Bromo-cAMP in the culture medium for a defined period.

-

-

Cell Lysis and Extraction:

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular compound.

-

Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles, or addition of a lysis buffer).

-

Perform a protein precipitation step (e.g., with perchloric acid or methanol) to separate small molecules from proteins.

-

Centrifuge the lysate to pellet the precipitated protein and cell debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the intracellular 8-Bromo-cAMP.

-

Lyophilize (freeze-dry) the purified extract to concentrate the sample.[5]

-

-

HPLC Analysis:

-

Reconstitute the lyophilized sample in the HPLC mobile phase.

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector set to the appropriate wavelength (e.g., 264 nm).[4]

-

-

Quantification:

-

Generate a standard curve using known concentrations of 8-Bromo-cAMP.

-

Compare the peak area of the sample to the standard curve to determine the intracellular concentration of 8-Bromo-cAMP.

-

Normalize the concentration to the cell number or total protein content to calculate the amount per cell.

-

Förster Resonance Energy Transfer (FRET)-Based Biosensors

For real-time, dynamic measurements of 8-Bromo-cAMP entry into living cells, FRET-based biosensors are a powerful tool.

Methodology:

-

Sensor Expression: Genetically encode and express a FRET-based cAMP sensor within the cells of interest. These sensors typically consist of two fluorescent proteins linked by a cAMP-binding domain.

-

Cell Treatment: Add 8-Bromo-cAMP to the extracellular medium of the cells expressing the biosensor.

-

FRET Measurement: As 8-Bromo-cAMP enters the cell and binds to the sensor, it induces a conformational change that alters the distance or orientation between the two fluorescent proteins.

-

Data Analysis: This change is detected as a change in the FRET signal (e.g., a change in the ratio of emission intensities of the two fluorophores), which can be monitored over time using fluorescence microscopy. This allows for a kinetic analysis of the analog's entry into the cell.[5]

Conclusion

8-Bromo-cAMP serves as an invaluable tool for researchers studying cAMP-mediated signaling pathways, largely due to its enhanced membrane permeability compared to native cAMP. This permeability is conferred by the increased lipophilicity from its bromine substitution, allowing for passive diffusion across the cell membrane. While effective, quantitative data indicates that its intracellular accumulation is modest. The choice of experimental techniques, such as HPLC for precise concentration measurements or FRET-based biosensors for dynamic uptake studies, is critical for accurately interpreting the effects of this potent PKA and EPAC activator.[4][5] A thorough understanding of its permeability characteristics is essential for the effective design and interpretation of experiments in cell biology and drug development.

References

- 1. 8-Bromo-cAMP | PKA activator| cyclic AMP (cAMP) analog | CAS 76939-46-3 | Buy 8-Bromo-cAMP from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. biolog.de [biolog.de]

- 5. benchchem.com [benchchem.com]

- 6. stemcell.com [stemcell.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Bromoadenosine Derivatives: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromoadenosine-5'-monophosphate (8-Bromo-AMP) and its more extensively studied cyclic counterpart, 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP). While both are brominated derivatives of adenosine (B11128) monophosphate, the majority of current scientific literature focuses on the biological activity of 8-Bromo-cAMP as a potent activator of Protein Kinase A (PKA). This guide will first detail the known properties of 8-Bromo-AMP and then provide an in-depth exploration of the chemical structure, properties, and well-documented signaling pathways of 8-Bromo-cAMP.

8-Bromoadenosine-5'-monophosphate (8-Bromo-AMP)

8-Bromo-AMP is a synthetic analog of adenosine 5'-monophosphate (5'-AMP). Its primary utility in research has been as a tool for receptor mapping studies and as a precursor for the synthesis of 8-modified 5'-AMP derivatives and poly-8-bromoriboadenylic acid.

Chemical Structure and Properties of 8-Bromo-AMP

The chemical identity and key physicochemical properties of 8-Bromo-AMP are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | [1] |

| Synonyms | 8-Bromoadenosine 5'-monophosphate, 8-Br-AMP | [1][2] |

| CAS Number | 23567-96-6 | [1] |

| Molecular Formula | C₁₀H₁₃BrN₅O₇P | [1] |

| Molecular Weight | 426.12 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (100 mg/mL) | |

| Storage | Store at -20°C |

Biological Activity of 8-Bromo-AMP

The biological activity of 8-Bromo-AMP is not as extensively characterized as its cyclic counterpart. However, some studies have indicated its potential role in cardiovascular recovery. It has been suggested that 8-Bromo-AMP can improve the ability of the heart to recover from ischemia and reperfusion by increasing the levels of ATP, ADP, and total adenine (B156593) nucleotides.[2] Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.

8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP)

8-Bromo-cAMP is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) and a potent activator of cAMP-dependent protein kinase (PKA).[3][4][5] Its resistance to degradation by phosphodiesterases (PDEs) makes it a long-acting tool for studying cAMP-mediated signaling pathways.[3][4][5]

Chemical Structure and Properties of 8-Bromo-cAMP

The key chemical identifiers and physicochemical properties of 8-Bromo-cAMP are detailed below.

| Property | Value | Reference |

| IUPAC Name | (4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2λ5-furo[3,2-d][3][6]dioxaphosphinin-2-one | [4] |

| Synonyms | 8-Br-cAMP, 8-Bromo-cyclic AMP | [4][7] |

| CAS Number | 23583-48-4 | [4][8][9] |

| Molecular Formula | C₁₀H₁₁BrN₅O₆P | [4][8][9] |

| Molecular Weight | 408.10 g/mol | [8][9] |

| Appearance | Powder | [8] |

| Melting Point | 254 °C (decomposes) | [8] |

| Solubility | Soluble in aqueous base. The sodium salt is soluble in water. | [8] |

| Storage | Store at -20°C | [8] |

Biological and Pharmacological Properties of 8-Bromo-cAMP

8-Bromo-cAMP is widely used in research to mimic the effects of elevated intracellular cAMP levels. Its primary mechanism of action is the activation of Protein Kinase A (PKA).[3][4][5]

Mechanism of Action: PKA Signaling Pathway

The canonical signaling pathway initiated by 8-Bromo-cAMP involves its binding to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates, modulating their activity and leading to a wide range of cellular responses.

Caption: The PKA signaling pathway activated by 8-Bromo-cAMP.

Cellular Effects

The activation of PKA by 8-Bromo-cAMP leads to a variety of cellular effects, including:

-

Gene Expression: PKA can phosphorylate transcription factors, such as CREB (cAMP response element-binding protein), which then bind to specific DNA sequences (cAMP response elements, CREs) in the promoters of target genes, thereby regulating their transcription.

-

Cell Cycle and Proliferation: 8-Bromo-cAMP has been shown to inhibit the proliferation of various cell types.[8]

-

Differentiation: It can induce differentiation in several cell lines.[3][8]

-

Apoptosis: 8-Bromo-cAMP can induce programmed cell death in certain cancer cell lines.[3][8]

-

Ion Channel Regulation: PKA can phosphorylate ion channels, altering their activity and affecting cellular excitability and transport processes.

Experimental Protocols

Due to the extensive use of 8-Bromo-cAMP in cell biology research, numerous protocols are available. Below is a general experimental workflow for studying the effects of 8-Bromo-cAMP on cultured cells.

Caption: A general experimental workflow for cell-based assays using 8-Bromo-cAMP.

Detailed Methodology: In Vitro Treatment of Cultured Cells

This protocol provides a general guideline for treating adherent mammalian cells with 8-Bromo-cAMP to assess its effect on protein phosphorylation.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

8-Bromo-cAMP

-

Sterile, nuclease-free water or appropriate solvent for stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Bradford assay or BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific for the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

-

Preparation of 8-Bromo-cAMP Stock Solution: Prepare a stock solution of 8-Bromo-cAMP (e.g., 100 mM) in a sterile solvent. Aliquot and store at -20°C.

-

Cell Treatment: On the day of the experiment, dilute the 8-Bromo-cAMP stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. Remove the old medium from the cells and replace it with the medium containing 8-Bromo-cAMP. A vehicle control (medium with solvent only) should be run in parallel.

-

Incubation: Incubate the cells for the desired time period (this can range from minutes to hours depending on the signaling event being studied).

-

Cell Lysis: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a Bradford or BCA assay.

-

Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. h. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH.

Conclusion

References

- 1. 8-Bromo-Adenosine-5'-Monophosphate | C10H13BrN5O7P | CID 168120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 5. 8-Bromo-cAMP, sodium salt | cAMP | Tocris Bioscience [tocris.com]

- 6. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-bromo-cAMP | C10H11BrN5O6P | CID 32014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 8-Bromoadenosine 3 ,5 -cyclic monophosphate ≥97 (HPLC) 8-Br-cAMP [sigmaaldrich.com]

- 9. stemcell.com [stemcell.com]

Methodological & Application

Application Notes and Protocols: Preparation of 8-Bromo-AMP Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution and preparation of a stock solution of 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP). While the common abbreviation is 8-Bromo-AMP, it is important to note that in a research context, this typically refers to the cyclic form, 8-Bromo-cAMP, a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that is resistant to degradation by phosphodiesterases.[1][2][3] This protocol consolidates best practices for achieving a stable and usable stock solution for various experimental applications.

Quantitative Data Summary

The solubility of 8-Bromo-cAMP can vary slightly between suppliers and based on whether it is the free acid or a salt form (e.g., sodium salt). The sodium salt generally exhibits higher aqueous solubility. Below is a summary of reported solubility data in common laboratory solvents.

| Solvent | Reported Solubility (as Sodium Salt) | Molar Concentration (Approx.) | Notes |

| Water | 80 - 125 mg/mL[4][5][6][7][8] | 186 - 293 mM | May require heating or sonication to fully dissolve.[4][7] |

| DMSO | 86 - 128 mg/mL[6][7] | 200 - 298 mM | Use fresh, moisture-free DMSO for best results.[6] |

| PBS (pH 7.2) | ≤ 7.4 mM | - | If not fully dissolved, warming to 37°C is recommended.[1] |

| Ethanol | Insoluble or slightly soluble[6][7] | - | Not a recommended solvent for preparing stock solutions. |

Molecular Weight of 8-Bromo-cAMP Sodium Salt: ~430.1 g/mol [5] Molecular Weight of 8-Bromo-cAMP (Free Acid): ~408.1 g/mol [1][3]

Experimental Protocol: Preparation of 8-Bromo-cAMP Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of 8-Bromo-cAMP. The choice of solvent will depend on the experimental requirements. Water or DMSO are the most common and effective solvents.

Materials:

-

8-Bromoadenosine 3',5'-cyclic monophosphate (sodium salt recommended for aqueous solutions)

-

Sterile, nuclease-free water

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Sterile 0.22 µm syringe filter (for aqueous solutions if sterility is required)

Procedure:

-

Pre-warming the Compound: Before opening, allow the vial of 8-Bromo-cAMP powder to equilibrate to room temperature to prevent condensation of moisture, which can affect the stability of the compound.

-

Weighing the Compound: In a suitable weighing vessel, carefully weigh out the desired amount of 8-Bromo-cAMP powder.

-

Solvent Addition:

-

For an Aqueous Stock Solution: Add the appropriate volume of sterile, nuclease-free water to the powder to achieve the desired concentration (e.g., for a 100 mM stock solution, add the corresponding volume of water).

-

For a DMSO Stock Solution: Add the appropriate volume of anhydrous DMSO to the powder.

-

-

Dissolution:

-

Vortex the solution vigorously until the powder is completely dissolved.

-

If the compound does not readily dissolve in water, gentle warming in a 37°C water bath or brief sonication can be applied.[1][7] Avoid excessive heating.

-

For DMSO solutions, ensure fresh, dry DMSO is used as absorbed moisture can reduce solubility.[6]

-

-

Sterilization (for Aqueous Solutions):

-

If the application requires a sterile solution, filter the aqueous stock solution through a 0.22 µm syringe filter into a sterile collection tube.[4] Note that filter sterilization is not necessary for DMSO stocks.

-

-

Aliquoting and Storage:

Example Calculation for a 100 mM Aqueous Stock Solution:

-

Molecular Weight of 8-Bromo-cAMP sodium salt ≈ 430.1 g/mol

-

To prepare 1 mL of a 100 mM (0.1 M) stock solution:

-

Mass = 0.1 mol/L * 0.001 L * 430.1 g/mol = 0.04301 g = 43.01 mg

-

Dissolve 43.01 mg of 8-Bromo-cAMP sodium salt in 1 mL of sterile water.

-

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the 8-Bromo-AMP stock solution and its primary signaling pathway.

Caption: Experimental workflow for 8-Bromo-AMP stock solution preparation.

Caption: Simplified signaling pathway of 8-Bromo-AMP via PKA activation.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. 8-Bromo-cAMP, sodium salt | PKA activator | Hello Bio [hellobio.com]

- 3. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. selleckchem.com [selleckchem.com]

- 7. 8-Bromo-cAMP sodium salt (8-Br-Camp) | PKA activator | TargetMol [targetmol.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Inducing Stem Cell Differentiation with 8-Bromo-AMP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-Bromo-adenosine 3',5'-cyclic monophosphate (8-Bromo-AMP), a cell-permeable cyclic AMP (cAMP) analog, for the directed differentiation of various stem cell lineages. This document includes recommended concentrations, detailed experimental protocols, and an overview of the key signaling pathways involved.

Introduction

8-Bromo-AMP is a potent activator of cAMP-dependent protein kinase (PKA) and is resistant to hydrolysis by phosphodiesterases, ensuring sustained signaling.[1] By mimicking the effects of intracellular cAMP, 8-Bromo-AMP can effectively drive stem cell differentiation towards specific lineages, including osteoblasts, neurons, chondrocytes, and intestinal epithelial cells. Its utility is often enhanced when used in combination with other small molecules and growth factors.

Data Presentation: 8-Bromo-AMP Concentration for Stem Cell Differentiation

The following table summarizes the effective concentrations of 8-Bromo-AMP for inducing differentiation in various stem cell types as reported in the literature. It is important to note that optimal concentrations may vary depending on the specific cell line, passage number, and experimental conditions.

| Target Lineage | Cell Type | 8-Bromo-AMP Concentration | Co-treatment Factors | Reference(s) |

| Osteogenic | MC3T3-E1 (pre-osteoblast) | 100 µM | Not specified | [2][3] |

| Neuronal | Stem Cells | 0.5 mM (based on dibutyryl cAMP) | Not specified | [4] |

| Intestinal Epithelial | Human iPSCs | 0.1 - 1 mM (inferred) | 3-isobutyl-1-methylxanthine (IBMX) | [5][6] |

| Chondrogenic | Mesenchymal Stem Cells | 0.1 - 1 mM (inferred) | Dexamethasone, TGF-β3 | [7] |

| Alveolar Epithelial Type I | iPSC-derived Type II-like cells | Not specified | 3-isobutyl-1-methylxanthine (IBMX) | [8] |

Note: Concentrations for intestinal and chondrogenic differentiation are inferred from typical ranges used for cAMP analogs in stem cell differentiation protocols, as specific concentrations for 8-Bromo-AMP were not explicitly detailed in the referenced abstracts. Optimization is recommended.

Signaling Pathways

8-Bromo-AMP primarily exerts its effects by activating two main downstream effectors of cAMP: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac) . The balance between PKA and Epac signaling can determine the cellular outcome, with their interplay being either synergistic or antagonistic depending on the cell type and context.[9][10]

General 8-Bromo-AMP Signaling Cascade

Caption: General signaling cascade initiated by 8-Bromo-AMP.

PKA and Epac in Neuronal Differentiation

Caption: PKA and Epac converge on ERK signaling in neuronal differentiation.

PKA Signaling in Chondrogenic Differentiation

Caption: PKA-mediated phosphorylation of SOX9 is a key step in chondrogenesis.

Experimental Protocols

Preparation of 8-Bromo-AMP Stock Solution

This protocol is adapted from a supplier's product information sheet.[1]

Materials:

-

8-Bromo-AMP, sodium salt (Molecular Weight: 430.09 g/mol )

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter

Procedure:

-

To prepare a 5 mM stock solution, weigh out 2.15 mg of 8-Bromo-AMP and dissolve it in 1 mL of sterile PBS (pH 7.2).

-

If the compound does not fully dissolve, warm the solution in a 37°C water bath with periodic mixing until the solution is clear.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for up to one month when stored at -20°C.[4]

Osteogenic Differentiation of MC3T3-E1 Cells

Workflow:

Caption: Workflow for osteogenic differentiation of MC3T3-E1 cells.

Protocol:

-

Seed MC3T3-E1 pre-osteoblast cells in a culture plate at a density of 1 x 10⁴ cells/cm².

-

Culture the cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin until they reach 80-90% confluency.

-

To induce differentiation, replace the growth medium with osteogenic differentiation medium (α-MEM, 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing 100 µM 8-Bromo-AMP.

-

Culture the cells for 14-21 days, changing the differentiation medium every 2-3 days.

-

Assess osteogenic differentiation by Alizarin Red S staining for calcium deposits and qPCR for osteogenic markers such as RUNX2, alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN).

Neuronal Differentiation of Stem Cells

Protocol:

-

Plate neural stem cells or pluripotent stem cells on a suitable matrix-coated culture dish (e.g., Poly-L-ornithine and Laminin).

-

Culture the cells in a neural induction medium.

-

To promote neuronal differentiation, supplement the differentiation medium with 0.5 mM 8-Bromo-AMP.

-

Continue culture for 7-14 days, changing the medium every 2-3 days.

-

Evaluate neuronal differentiation by immunocytochemistry for neuronal markers like β-III tubulin (Tuj1) and Microtubule-Associated Protein 2 (MAP2), and by qPCR for neural-specific gene expression.

Assessment of Stem Cell Differentiation

This protocol is for staining calcium deposits in differentiated osteoblasts.[1][11][12][13][14]

Reagents:

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH 4.1-4.3)

-

Distilled water

-

PBS

Procedure:

-

Wash the cell monolayer twice with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells three times with distilled water.

-

Add the ARS staining solution to cover the cell monolayer and incubate for 20-45 minutes at room temperature in the dark.

-

Gently wash the cells four times with distilled water.

-

Visualize the orange-red mineralized nodules under a microscope.

This protocol describes the staining of the early neuronal marker β-III tubulin.[15][16]

Reagents:

-

4% Paraformaldehyde (PFA) in PBS

-